Testosterone Caproate

Description

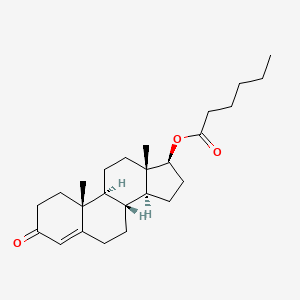

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-4-5-6-7-23(27)28-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,2)21(19)13-15-25(20,22)3/h16,19-22H,4-15H2,1-3H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGTZVOQGIFMAV-BKWLFHPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908205 | |

| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10312-45-5 | |

| Record name | Testosterone caproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxoandrost-4-en-17-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC0L7J83H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Testosterone Caproate: A Technical Guide for Chemical and Pharmaceutical Development

Abstract

Testosterone Caproate, also known as testosterone hexanoate, is a synthetic androgen and anabolic steroid that serves as a long-acting prodrug of testosterone.[1] Its synthesis is a critical process in the development of androgen replacement therapies. This technical guide provides an in-depth exploration of the primary chemical pathways for synthesizing Testosterone Caproate, with a focus on the underlying chemical principles, optimization of reaction conditions, and methods for purification and characterization. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Testosterone Esterification

Testosterone, the primary male sex hormone, has a short biological half-life, necessitating frequent administration. To overcome this limitation, esterification of the 17β-hydroxyl group of the testosterone molecule is employed to create more lipophilic derivatives.[1] This chemical modification results in the formation of a depot upon intramuscular injection, from which the active hormone is slowly and sustainably released into the bloodstream.[1] The length of the ester chain directly influences the rate of hydrolysis and, consequently, the duration of action. Testosterone Caproate, with its six-carbon hexanoate chain, provides a balance between lipophilicity and hydrolysis rate, making it a valuable component in hormone therapy.[1]

The core of Testosterone Caproate synthesis lies in the esterification of the 17β-hydroxyl group of testosterone with caproic acid or a derivative thereof.[1] This guide will detail the most prevalent and efficient methods for achieving this transformation: acylation via caproyl chloride and anhydride-mediated esterification.

Primary Synthesis Pathway: Acylation via Caproyl Chloride

The reaction of testosterone with caproyl chloride (hexanoyl chloride) in the presence of a base is a common and highly efficient method for the synthesis of Testosterone Caproate.[1] This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the 17β-hydroxyl group of testosterone acts as a nucleophile, attacking the electrophilic carbonyl carbon of caproyl chloride.

Causality of Experimental Choices

-

Solvent Selection: Anhydrous solvents such as dichloromethane or N,N-dimethylformamide (DMA) are crucial to prevent the hydrolysis of the highly reactive caproyl chloride.[1][2] Water contamination would lead to the formation of caproic acid, reducing the yield of the desired ester.

-

Base: A base, typically a tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[1][2] Failure to scavenge the HCl would result in the protonation of the testosterone hydroxyl group, deactivating it for nucleophilic attack. Pyridine can also serve as the solvent.[1]

-

Catalyst: While not always necessary, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added to significantly accelerate the reaction rate, often allowing for milder reaction conditions.[1][3][4] DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the acylating agent.[1]

-

Temperature and Reaction Time: The reaction is often initiated at a reduced temperature (0-10°C) during the addition of the acylating agent to control the initial exothermic reaction, and then allowed to proceed at room temperature for several hours to ensure complete conversion.[2]

Visualizing the Workflow: Acylation of Testosterone

Caption: Workflow for the synthesis of Testosterone Caproate via acylation.

Experimental Protocol: Acylation with Caproyl Chloride

This protocol is a synthesized example based on common laboratory practices for the esterification of steroids.[2][5]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve testosterone (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0-10°C in an ice bath.

-

Acylation: Add caproyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature between 0-10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture to quench any unreacted caproyl chloride.[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with dilute hydrochloric acid (to remove pyridine), a saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Testosterone Caproate by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/water or ether/petroleum ether).[2][6]

Alternative Synthesis Pathway: Anhydride-Mediated Esterification

Another established method for the synthesis of Testosterone Caproate utilizes caproic anhydride as the acylating agent.[1] This method often involves heating a mixture of testosterone, pyridine, and caproic anhydride. In this case, pyridine acts as both the solvent and the base to neutralize the caproic acid formed during the esterification.[1]

Key Differences and Considerations

-

Reactivity: Acid anhydrides are generally less reactive than acid chlorides, which may necessitate more forcing reaction conditions, such as heating.[1]

-

Byproducts: The byproduct of this reaction is caproic acid, which is less corrosive than HCl.

-

Catalysis: Similar to the acid chloride method, DMAP can be employed to catalyze the reaction, often leading to higher yields and milder conditions.[4]

Quantitative Data and Characterization

The success of the synthesis is determined by the yield and purity of the final product. The following table summarizes typical data for the synthesis of testosterone esters.

| Parameter | Acylation with Acid Chloride | Anhydride-Mediated Esterification | Reference(s) |

| Typical Yield | 70-90% | 60-85% | [2][5] |

| Purity (Post-Purification) | >98% | >98% | [2][5] |

| Reaction Time | 5-24 hours | 0.5-12 hours (with heating) | [1][2][5] |

| Key Reagents | Testosterone, Caproyl Chloride, Pyridine/Triethylamine | Testosterone, Caproic Anhydride, Pyridine | [1] |

| Catalyst (Optional) | DMAP | DMAP | [1][4] |

Analytical Characterization

The identity and purity of the synthesized Testosterone Caproate must be confirmed through rigorous analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for confirming the molecular weight and fragmentation pattern of the ester.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule, showing the presence of the caproate ester group and the characteristic steroid backbone signals.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.[2][5]

Conclusion and Future Perspectives

The synthesis of Testosterone Caproate is a well-established process in medicinal chemistry, primarily relying on the principles of nucleophilic acyl substitution. The choice between the acid chloride and acid anhydride methods often depends on the availability of reagents, desired reaction conditions, and scale of production. While these traditional methods are robust, there is ongoing research into more environmentally benign and efficient synthetic routes.[3][8] These include the use of recyclable heterogeneous catalysts and microwave-assisted synthesis to reduce reaction times and minimize waste.[3][8] Additionally, enzymatic processes for the hydrolysis and synthesis of testosterone esters are being explored as a "green" alternative to purely chemical methods.[4][9] As the demand for androgen replacement therapies continues to grow, the development of optimized and sustainable synthesis pathways for testosterone esters like Testosterone Caproate will remain a key area of focus for the pharmaceutical industry.

References

- Google Patents. US2742485A - Method for the preparation of testosterone and its esters.

-

SWGDRUG.org. Testosterone Caproate. Available from: [Link]

- Google Patents. TW201620924A - Synthetic method of testosterone alkanoate.

-

Semantic Scholar. Highly efficient, solvent-free esterification of testosterone promoted by a recyclable polymer-supported tosylic acid catalyst u. Available from: [Link]

-

ResearchGate. (PDF) Highly efficient, solvent-free esterification of testosterone promoted by a recyclable polymer-supported tosylic acid catalyst under microwave irradiation. Available from: [Link]

-

INIS-IAEA. Synthesis of testosteron-1,2-D. Available from: [Link]

-

European Patent Office. ENZYMATIC PROCESS FOR THE PREPARATION OF TESTOSTERONE AND ESTERS THEREOF - EP 3064589 A1. Available from: [Link]

-

ResearchGate. Figure 2. Testosterone esterification with caprylic acid catalyzed by... Available from: [Link]

-

ResearchGate. Synthesis of the testosterone esters 2a-e using acid chlorides and... Available from: [Link]

- Google Patents. EP3064589A1 - Enzymatic process for the preparation of testosterone and esters thereof.

- Google Patents. CN103910777B - Steroid ester preparation method.

Sources

- 1. Testosterone Caproate|High-Quality Research Chemical [benchchem.com]

- 2. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Testosterone cypionate synthesis - chemicalbook [chemicalbook.com]

- 6. US2742485A - Method for the preparation of testosterone and its esters - Google Patents [patents.google.com]

- 7. swgdrug.org [swgdrug.org]

- 8. researchgate.net [researchgate.net]

- 9. EP3064589A1 - Enzymatic process for the preparation of testosterone and esters thereof - Google Patents [patents.google.com]

Testosterone Caproate chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of Testosterone Caproate

Authored by: Gemini, Senior Application Scientist

Introduction

Testosterone Caproate, also identified by its systematic name (17β)-3-Oxoandrost-4-en-17-yl hexanoate, is a synthetic ester derivative of the endogenous androgen, testosterone.[1][2] In the field of medicinal chemistry and pharmaceutical development, it serves as a quintessential example of a prodrug strategy.[3][4] The native testosterone molecule is characterized by a rapid metabolism and short biological half-life, which presents significant challenges for therapeutic applications requiring stable, long-term administration.[5][6][7] Esterification of the 17β-hydroxyl group of testosterone with caproic (hexanoic) acid to form Testosterone Caproate is a deliberate chemical modification designed to overcome this limitation.[1][3]

This modification significantly increases the lipophilicity of the compound, which allows for its formulation in an oil-based depot for intramuscular injection.[1][3][4] Following administration, this depot facilitates a slow and sustained release of the ester into the bloodstream. Subsequently, endogenous esterase enzymes hydrolyze the caproate ester, releasing active testosterone over an extended period.[3][4] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of Testosterone Caproate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The fundamental structure of Testosterone Caproate consists of the androstane steroid nucleus with a six-carbon caproate ester moiety attached at the C17β position. This structural feature is the primary determinant of its unique pharmacokinetic profile compared to unmodified testosterone.

Caption: Chemical structure of Testosterone Caproate.

The key physicochemical properties of Testosterone Caproate are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference |

| IUPAC Name | (17β)-3-oxoandrost-4-en-17-yl hexanoate | [2][8] |

| Synonyms | Testosterone Hexanoate, Testosterone 17-caproate | [1][2][9] |

| CAS Number | 10312-45-5 | [1][2][3][9][10] |

| Molecular Formula | C₂₅H₃₈O₃ | [1][2][3][8][9][11] |

| Molecular Weight | 386.6 g/mol | [2][3][8][9] |

| Appearance | White powder or colorless to pale yellow liquid | [1][2] |

| Melting Point | 42.9 °C | [2] |

| Solubility | Soluble in acetonitrile (10 mg/ml) | [9] |

| InChI Key | WIGTZVOQGIFMAV-BKWLFHPQSA-N | [1][3][9][12] |

| SMILES | CCCCC(=O)O[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C | [1][9] |

Synthesis and Manufacturing Considerations

The synthesis of Testosterone Caproate is fundamentally an esterification reaction targeting the 17β-hydroxyl group of the testosterone steroid core.[3] This process is a cornerstone of modifying steroid hormones to enhance their therapeutic utility.

Primary Synthetic Pathway: Acylation via Acid Chloride

A highly efficient and common method for synthesizing Testosterone Caproate involves the acylation of testosterone with caproyl chloride (hexanoyl chloride).[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the 17β-hydroxyl oxygen of testosterone acts as a nucleophile, attacking the electrophilic carbonyl carbon of caproyl chloride. A tertiary amine base, such as pyridine or triethylamine, is crucial as it serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Caption: Synthetic workflow for Testosterone Caproate via acylation.

Experimental Protocol: Synthesis via Acylation

-

Dissolution: Dissolve testosterone in an anhydrous aprotic solvent, such as dichloromethane or pyridine, in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a stoichiometric excess of a base, typically triethylamine or pyridine, to the solution. Pyridine can also serve as the solvent.[3]

-

Acylation: Cool the mixture in an ice bath. Slowly add caproyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps control the reaction rate.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting testosterone is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water. Perform a liquid-liquid extraction to isolate the crude product. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting crude Testosterone Caproate is then purified, typically by recrystallization or column chromatography, to yield the final product.

Pharmacokinetics and Prodrug Activation

Testosterone Caproate is biologically inactive in its esterified form and functions as a prodrug.[3][4] Its therapeutic efficacy is entirely dependent on its in-vivo conversion to free, pharmacologically active testosterone.

The esterification with caproic acid imparts a significant increase in lipophilicity (fat solubility).[1][3] When injected intramuscularly as an oily solution, it forms a depot within the muscle tissue.[4] From this depot, the highly lipophilic Testosterone Caproate is slowly absorbed into the systemic circulation. Once in the bloodstream and tissues, ubiquitous esterase enzymes recognize and cleave the caproate ester bond through hydrolysis.[3][4] This enzymatic cleavage is the rate-limiting step that governs the compound's duration of action, resulting in a sustained release of testosterone and a more stable pharmacokinetic profile compared to the rapid absorption and elimination of unesterified testosterone.[3][5] The length of the ester side chain is a key determinant of the release rate and half-life; longer chains generally result in slower hydrolysis and a longer duration of action.[5][13]

Caption: Prodrug activation pathway of Testosterone Caproate.

Analytical Characterization Methodologies

Rigorous analytical characterization is essential for confirming the identity, purity, and quantity of Testosterone Caproate in research and pharmaceutical settings. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of Testosterone Caproate.[3] ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the steroid core and the caproate ester chain, as well as their connectivity.[14]

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the Testosterone Caproate sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), containing tetramethylsilane (TMS) as an internal reference standard (0 ppm).[2][15]

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2][15]

-

Data Acquisition: Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 45 seconds) to ensure accurate integration for quantitative analysis.[2]

-

Data Analysis: Process the spectrum and analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. Key signals include the vinylic proton of the A-ring (around 5.7 ppm) and the proton at the C17 position (around 4.6 ppm), which is shifted downfield due to the deshielding effect of the ester group.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which serves as a molecular fingerprint for identification. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).[2][3]

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~1-4 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.[2]

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC system equipped with a suitable capillary column (e.g., HP-5MS).[2] Use a temperature program to separate the analyte from any impurities. A typical program might start at 100°C and ramp up to 280°C.[2]

-

MS Detection: The eluent from the GC column is directed into the mass spectrometer. Electron Ionization (EI) is a common ionization method. The mass analyzer scans a defined mass range (e.g., 30-550 amu).[2]

-

Data Analysis: The resulting mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of Testosterone Caproate (m/z 386.6).[2][8] The fragmentation pattern can be compared to reference spectra for confirmation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. For Testosterone Caproate, key vibrational bands include the C=O stretching of the α,β-unsaturated ketone in the A-ring, the C=O stretching of the ester group, and C-O stretching bands.[2][16]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode (RP-HPLC) with UV detection, is the workhorse method for determining the purity and quantifying the concentration of Testosterone Caproate in bulk materials and pharmaceutical formulations.[17][18][19]

Protocol: RP-HPLC Purity Assay

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile or methanol and water.[19]

-

Standard and Sample Preparation: Prepare a stock solution of a Testosterone Caproate reference standard of known concentration. Prepare the sample solution at a similar concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of the reference standard.

Conclusion

Testosterone Caproate represents a successful application of prodrug design to modulate the pharmacokinetic properties of a parent drug. Its chemical structure, characterized by the esterification of testosterone's 17β-hydroxyl group with hexanoic acid, is central to its function as a long-acting androgen. A thorough understanding of its physicochemical properties, synthetic routes, and bioactivation mechanism is critical for its application in research and development. The analytical methodologies detailed herein—NMR, MS, IR, and HPLC—provide a robust framework for the comprehensive characterization, quality control, and study of this important steroid ester, ensuring its effective and safe use in scientific and therapeutic contexts.

References

- A Comparative Analysis of Testosterone Ester Pharmacokinetics. (n.d.). Benchchem.

- Testosterone Caproate | High-Quality Research Chemical. (n.d.). Benchchem.

- CAS 10312-45-5: Testosterone caproate. (n.d.). CymitQuimica.

- Testosterone Caproate. (2017, August 10). SWGDRUG.org.

- Testosterone Caproate | C25H38O3 | CID 112100. (n.d.). PubChem - NIH.

- Testosterone caproate. (n.d.). Wikipedia.

- Testosterone Caproate (CAS 10312-45-5). (n.d.). Cayman Chemical.

- Testosterone caproate. (n.d.). Wikipedia.

- Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age. (n.d.). PMC - NIH.

- Comparative pharmacokinetics of different testosterone esters after... (n.d.). ResearchGate.

- Testosterone Cypionate: Pharmacokinetics and Mechanism of Action. (2024, October 23). ChemicalBook.

- Testosterone Science lesson #1: Pharmacokinetics - Administration. (2025, September 2). Reddit.

- TESTOSTERONE CAPROATE. (n.d.). precisionFDA.

- Synthesis and characterization by 1H and 13C nuclear magnetic resonance spectroscopy of 17 alpha-hexanoic derivatives of 5 alpha-dihydrotestosterone and testosterone. (n.d.). PubMed.

- A Comparative Guide to the Analytical Validation of Testosterone Isocaproate. (n.d.). Benchchem.

- Electrospray mass spectrometry of testosterone esters: potential for use in doping control. (n.d.). PubMed.

- 1H NMR determination of adulteration of anabolic steroids in seized drugs. (2018, July 10). ScienceDirect.

- Analytical Method Validation of Testosterone Undecanoate Soft Gel. (n.d.). Longdom Publishing.

- Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method. (n.d.). ResearchGate.

- The Biochemistry of Testosterone: Synthesis, Function, and Research Focus. (2023, June 8). GlpBio.

- Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. (2023, January 12). MDPI.

Sources

- 1. CAS 10312-45-5: Testosterone caproate | CymitQuimica [cymitquimica.com]

- 2. swgdrug.org [swgdrug.org]

- 3. Testosterone Caproate|High-Quality Research Chemical [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 8. Testosterone Caproate | C25H38O3 | CID 112100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Testosterone caproate [medbox.iiab.me]

- 11. GSRS [precision.fda.gov]

- 12. Testosterone caproate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization by 1H and 13C nuclear magnetic resonance spectroscopy of 17 alpha-hexanoic derivatives of 5 alpha-dihydrotestosterone and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repositorio.unesp.br [repositorio.unesp.br]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

Introduction: The Rationale for Esterification

An In-Depth Technical Guide to the In Vivo Metabolism of Testosterone Caproate

Testosterone, the principal androgen, possesses a short intrinsic half-life, making its native form impractical for therapeutic applications requiring stable, long-term administration.[1][2] To overcome this limitation, medicinal chemistry has employed esterification at the 17β-hydroxyl group, a structural modification that gives rise to a class of prodrugs with improved pharmacokinetic profiles.[1][3] Testosterone Caproate, also known as testosterone hexanoate, is a synthetic androgen and anabolic steroid created by attaching a six-carbon caproate ester to the testosterone molecule.[3][4] This modification significantly increases the compound's lipophilicity, which is the cornerstone of its mechanism for prolonged action.[3]

Historically a component of multi-ester testosterone formulations like Omnadren 250, Testosterone Caproate serves as a valuable model for understanding how ester chain length modulates a steroid's release rate and duration of action.[3][4] The entire therapeutic efficacy of Testosterone Caproate is contingent upon its in vivo hydrolysis to liberate biologically active testosterone.[1] This guide provides a comprehensive technical overview of this metabolic journey, from its initial cleavage to the subsequent biotransformation and excretion of the active hormone, designed for professionals engaged in endocrine research and drug development.

Section 1: Pharmacokinetics: The Journey from Prodrug to Active Hormone

The in vivo course of Testosterone Caproate is best understood as a two-stage process: first, the release and activation of testosterone from its ester form, and second, the distribution and metabolism of the liberated testosterone.

Absorption and Rate-Limiting Hydrolysis

Following intramuscular injection, Testosterone Caproate, typically dissolved in an oily vehicle, forms a depot within the muscle tissue.[3] Due to its high lipophilicity, the ester partitions into the interstitial fluid and slowly enters circulation. The critical activation step is the cleavage of the caproate ester bond, a hydrolysis reaction mediated by non-specific esterase enzymes present in blood and various tissues.[1][3]

This enzymatic hydrolysis is the rate-limiting step that governs the compound's pharmacokinetic profile.[3] The six-carbon chain of the caproate ester provides a balance between lipophilicity and the rate of enzymatic cleavage, resulting in a sustained release of active testosterone into the bloodstream and a terminal half-life estimated to be between 7 to 10 days.[3] This slow-release mechanism is fundamental to achieving stable serum testosterone levels over an extended period, thereby reducing dosing frequency compared to shorter esters or unmodified testosterone.[2][3]

Systemic Distribution and Protein Binding

Once liberated, testosterone enters the systemic circulation where its distribution is heavily influenced by protein binding. Approximately 97-99% of circulating testosterone binds to plasma proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin.[5][6] The remaining 1-3% exists as free, unbound testosterone, which is the biologically active fraction capable of diffusing into target tissues and interacting with androgen receptors.[5] This equilibrium between bound and unbound testosterone creates a circulating reservoir of the hormone, further contributing to the stability of its physiological effects.

Section 2: The Metabolic Fate of Liberated Testosterone

The metabolism of the now-active testosterone follows well-established pathways for endogenous androgens, primarily occurring in the liver but also in various peripheral tissues. These pathways can be broadly categorized into bioactivation/aromatization and inactivation/conjugation.

Bioactivation and Aromatization in Target Tissues

In many androgen-sensitive tissues, such as the prostate and seminal vesicles, testosterone acts as a prohormone. It is converted by the enzyme 5α-reductase into the more potent androgen, dihydrotestosterone (DHT) .[7][8] DHT binds to the androgen receptor with higher affinity than testosterone, amplifying the androgenic signal in these tissues.[8]

Simultaneously, testosterone can be converted to estradiol , an estrogen, through a process called aromatization, catalyzed by the enzyme aromatase (CYP19A1) . This occurs in various tissues, including adipose tissue, bone, and the brain, and is a critical pathway for maintaining hormonal balance.

Hepatic Inactivation and Conjugation

The liver is the primary site for the inactivation and clearance of testosterone.[6] This process involves two main phases:

-

Phase I Metabolism: The testosterone molecule undergoes reduction of its A-ring and oxidation of the 17β-hydroxyl group. The primary metabolites formed are androsterone and etiocholanolone .[9]

-

Phase II Metabolism: These Phase I metabolites, which are still relatively lipid-soluble, are made water-soluble through conjugation. They are covalently linked to glucuronic acid (glucuronidation) or sulfate (sulfation), forming highly polar conjugates.[6]

This two-step process effectively inactivates the hormone and prepares it for elimination from the body.

Section 3: Excretion of Metabolites

The water-soluble glucuronide and sulfate conjugates of testosterone metabolites are efficiently eliminated from the body. The primary route of excretion is via the kidneys, with approximately 90% of metabolites being cleared in the urine.[6] A smaller fraction, around 6%, is excreted in the feces, likely through biliary elimination.[6][10] The efficiency of this clearance mechanism prevents the accumulation of steroid metabolites in the body.

Section 4: Quantitative Analysis & Experimental Protocols

Accurate quantification of testosterone and its metabolites is essential for pharmacokinetic studies, clinical monitoring, and anti-doping control. While immunoassays are available, they can suffer from cross-reactivity and lack of sensitivity at low concentrations.[11] The gold-standard analytical methods are mass spectrometry-based, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer superior specificity and sensitivity.[12][13][14]

Protocol: Quantification of Testosterone in Human Plasma via UPLC-MS/MS

This protocol describes a self-validating system for the accurate measurement of total testosterone in plasma, a method readily adaptable for its key metabolites. The use of a stable isotope-labeled internal standard (e.g., d3-testosterone) is critical for trustworthiness, as it co-elutes with the analyte and corrects for variations in sample extraction and instrument response.[15]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 0.5 mL of human plasma into a clean glass test tube.

-

Add the internal standard (IS), d3-testosterone, to each sample, calibrator, and quality control.

-

Vortex briefly to mix.

-

Add 3 mL of methyl tert-butyl ether (MTBE) for extraction.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of analytes into the organic layer.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (MTBE) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for analysis.[11]

2. UPLC-MS/MS Conditions

-

Column: A reverse-phase column, such as an Atlantis dC18, is suitable.[15]

-

Mobile Phase: An isocratic mobile phase, for example, 2-mM ammonium acetate and acetonitrile (20:80, v/v), delivered at a flow rate of 0.3 mL/min.[15]

-

Mass Spectrometry: Operate in electrospray positive-ion mode (ESI+).

-

Detection: Use Multiple Reaction Monitoring (MRM) for high specificity.

-

Collision Energy: Optimize for the specific instrument, typically around 26 eV.[15]

3. Data Analysis and Validation

-

Generate a calibration curve by plotting the peak area ratio (Testosterone/IS) against the concentration of the calibrators.

-

Use a weighted linear regression model to fit the curve.

-

Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

-

Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, recovery (typically ≥90%), and stability.[15]

Section 5: Summary of Pharmacokinetic Parameters

The esterification of testosterone fundamentally alters its pharmacokinetic profile from a rapidly cleared hormone to a long-acting prodrug. The table below summarizes the key parameters, contrasting native testosterone with its caproate ester.

| Parameter | Testosterone (Unmodified) | Testosterone Caproate | Causality Behind the Difference |

| Drug Class | Androgen Hormone | Androgen Prodrug | Esterification at the 17β-hydroxyl group renders it inactive until hydrolyzed.[3] |

| Route of Admin. | Oral (ineffective), Transdermal | Intramuscular Injection | Oral route for unmodified T leads to extensive first-pass metabolism; esterification allows for an IM depot.[6][16] |

| Biological Half-Life | ~30-60 minutes | ~7-10 days | The rate-limiting step is the slow release from the IM depot and subsequent enzymatic cleavage of the ester, not the clearance of testosterone itself.[2][3][17] |

| Mechanism of Action | Direct Androgen Receptor Agonist | Inactive until hydrolyzed to Testosterone | The caproate ester must be cleaved by esterases to release the active hormone.[1][3] |

| Metabolism | Primarily hepatic reduction and conjugation. | 1. Hydrolysis by esterases. 2. Then, as per Testosterone. | The metabolism of the caproate ester is a two-stage process initiated by its activation.[3] |

Conclusion

The in vivo metabolism of Testosterone Caproate is a classic example of a successful prodrug strategy. By esterifying the parent hormone, its lipophilicity is increased, enabling the formation of an intramuscular depot that provides a slow, sustained release of active testosterone over an extended period. The rate-limiting step is the enzymatic hydrolysis of the caproate ester by ubiquitous esterases. Once liberated, testosterone follows its known metabolic pathways, including bioactivation to DHT, aromatization to estradiol, and eventual hepatic inactivation and conjugation for renal and fecal excretion. A thorough understanding of this entire metabolic cascade, supported by robust analytical methodologies like LC-MS/MS, is paramount for the rational design of new hormone therapies, the optimization of existing treatment regimens, and the maintenance of scientific integrity in both clinical and research settings.

References

-

Testosterone caproate. Wikipedia. Available from: [Link]

-

The excretion of metabolites of testosterone and of estradiol in male patients with chronic renal failure. PubMed. Available from: [Link]

-

Advanced Methods for the Analysis of Testosterone. PubMed. Available from: [Link]

-

Physiology, Testosterone. StatPearls - NCBI Bookshelf. Available from: [Link]

-

Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes. PMC. Available from: [Link]

-

Absorption, metabolism, and excretion of oral testosterone in humans by mass fragmentography. PubMed. Available from: [Link]

-

Pharmacokinetics of testosterone. Wikipedia. Available from: [Link]

-

Determination of testosterone and its metabolites using liquid chromatography with elevated column temperature and flow-rate gradient. ResearchGate. Available from: [Link]

-

(PDF) Pharmacology of testosterone preparations. ResearchGate. Available from: [Link]

-

Testosterone preparations for clinical use in males (Chapter 15). Cambridge University Press. Available from: [Link]

-

Enzyme that digests vitamin A also may regulate testosterone levels. University of Illinois. Available from: [Link]

-

Testosterone: biosynthesis, transport, metabolism and (non-genomic) actions (Chapter 2). Cambridge University Press. Available from: [Link]

-

Testosterone and progesterone metabolism in the central nervous system: cellular localization and mechanism of control of the enzymes involved. PubMed. Available from: [Link]

-

Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of gestonorone caproate and cyproterone acetate. PubMed. Available from: [Link]

-

10 Multiple-dose pharmacokinetics of the testosterone ester mixture Testoviron R Depot 100. kup.at. Available from: [Link]

-

Testosterone. Wikipedia. Available from: [Link]

-

testosterone isocaproate. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry. NIH. Available from: [Link]

-

Absorption, Metabolism, and Excretion of Oral Testosterone in Humans by Mass Fragmentography. Oxford Academic. Available from: [Link]

-

In Vivo and In Vitro Models for Metabolism and Detection of Anabolic steroids and their Precursors in Humans. WADA. Available from: [Link]

-

In vivo and In vitro Metabolic Studies of Anabolic Steroids. Refubium. Available from: [Link]

-

Advanced methods for analysis of testosterone. ResearchGate. Available from: [Link]

-

Testosterone caproate. Wikidata. Available from: [Link]

-

Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters. PMC. Available from: [Link]

-

Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference. NIH. Available from: [Link]

-

Total testosterone quantitative measurement in serum by LC-MS/MS. PMC - NIH. Available from: [Link]

-

[Influence of gestonoron-capronate (GC) upon uptake and metabolism of H3-testosteron in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)]. PubMed. Available from: [Link]

-

Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. MDPI. Available from: [Link]

-

In vivo Administration of Testosterone Propionate in Cattle Analyzed by High Performance Liquid Chromatography-Tandem Mass Spectrometry: An Enzymatic Hydrolysis Study and Drug Abuse Issues. ResearchGate. Available from: [Link]

-

Testosterone-esters - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available from: [Link]

-

Biological Esterification of Steroids. Endocrine Reviews. Available from: [Link]

-

In vivo Administration of Testosterone Propionate in Cattle Analyzed by High Performance Liquid Chromatography-Tandem Mass Spectrometry: An Enzymatic Hydrolysis Study and Drug Abuse Issues. SciELO. Available from: [Link]

-

TRT Dosages, Microdosing and TRT Calculator. Balance My Hormones. Available from: [Link]

-

Steroid metabolism. Centre for Cardiovascular Science. Available from: [Link]

-

Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. ResearchGate. Available from: [Link]

-

Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age. PMC - NIH. Available from: [Link]

-

Testosterone Metabolism by the Rat Gastrointestinal Tract, in Vitro and in Vivo. PubMed. Available from: [Link]

-

Testosterone Cypionate: Half-Life & Detection Basics. testodepot.com. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 3. Testosterone Caproate|High-Quality Research Chemical [benchchem.com]

- 4. Testosterone caproate - Wikipedia [en.wikipedia.org]

- 5. Physiology, Testosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of testosterone - Wikipedia [en.wikipedia.org]

- 7. Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Testosterone: biosynthesis, transport, metabolism and (non-genomic) actions (Chapter 2) - Testosterone [cambridge.org]

- 9. Absorption, metabolism, and excretion of oral testosterone in humans by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The excretion of metabolites of testosterone and of estradiol in male patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Testosterone metabolism by the rat gastrointestinal tract, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Testosterone - Wikipedia [en.wikipedia.org]

Testosterone Caproate androgen receptor binding affinity

An In-Depth Technical Guide to the Androgen Receptor Binding Affinity of Testosterone Caproate: A Prodrug Perspective

Executive Summary

Testosterone Caproate is an anabolic-androgenic steroid and an ester of testosterone. A critical aspect of its pharmacology is its function as a prodrug. The caproate ester moiety enhances the lipophilicity of the testosterone molecule, which alters its pharmacokinetics, notably providing a sustained release of the active hormone. The direct binding affinity of the intact testosterone caproate molecule to the androgen receptor (AR) is not physiologically relevant. Instead, its androgenic activity is dependent on the in vivo enzymatic hydrolysis of the ester bond, which releases free testosterone.[1][2] This guide will elucidate the mechanism of action of testosterone caproate, focusing on its activation to testosterone and the subsequent high-affinity binding of testosterone to the androgen receptor, which is the event that initiates its biological effects. We will provide a detailed technical protocol for determining this binding affinity using a competitive radioligand binding assay and discuss the downstream signaling events following receptor activation.

The Prodrug Mechanism of Action: From Ester to Active Hormone

Testosterone esters, including caproate, are pharmacologically inactive in their esterified form. The primary purpose of esterification at the 17β-hydroxyl group is to increase the molecule's lipophilicity, which creates a long-acting depot effect following intramuscular injection.[1][2][3] This increased oil solubility allows the compound to be stored in adipose tissue, from where it is slowly released into circulation.[1]

Once in the bloodstream, endogenous esterase enzymes hydrolyze the ester linkage, liberating active, free testosterone.[1][3] This free testosterone is then able to bind to androgen receptors in target tissues to exert its wide range of biological effects.[1] Therefore, to understand the receptor binding affinity relevant to Testosterone Caproate's action, one must examine the binding affinity of its active metabolite, testosterone. The entire process is a carefully controlled pharmacokinetic phase designed to deliver the active pharmacodynamic agent, testosterone, over a prolonged period.

Principles of Androgen Receptor-Ligand Interaction

The Androgen Receptor (AR) is a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][5][6] Upon binding to androgens like testosterone, the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes, which are crucial for the development and maintenance of the male sexual phenotype.[6]

The binding affinity of androgens to the AR is a key determinant of their potency and is typically quantified using two main parameters:

-

Equilibrium Dissociation Constant (Kd): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

-

Inhibition Constant (Ki): In competitive binding assays, the Ki is the inhibition constant for a test compound. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. Like Kd, a lower Ki value indicates a higher binding affinity.

For context, testosterone can be further metabolized in certain tissues by the enzyme 5α-reductase to dihydrotestosterone (DHT), which is a more potent androgen that binds to the AR with a higher affinity than testosterone.[7][8]

Quantitative Analysis of Androgen Receptor Binding Affinity

The data presented below is for testosterone, the active form of testosterone caproate. For comparative purposes, data for dihydrotestosterone (DHT), a more potent natural androgen, and the synthetic androgen R1881 (Metribolone) are also included. R1881 is often used as the high-affinity radioligand in AR binding assays due to its strong and specific binding.[1][9]

| Compound | Ligand Type | Typical IC50 / Ki Value | Reference |

| Testosterone | Natural Androgen | ~5.4 nM (IC50) | [10] |

| Dihydrotestosterone (DHT) | Natural Androgen | ~3.2 nM (IC50) | [11] |

| R1881 (Metribolone) | Synthetic Androgen | High Affinity (often used as radioligand) | [1][9] |

| Cyproterone Acetate | Androgen Antagonist | ~4.4 nM (IC50) | [11] |

Note: IC50 values are dependent on assay conditions, particularly the concentration of the radioligand used. Ki provides a more absolute measure of affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This section provides a detailed, self-validating protocol for determining the binding affinity of a compound like testosterone to the androgen receptor.

Principle of the Assay

The competitive radioligand binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., testosterone) to compete with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DHT or [³H]-R1881) for binding to a finite number of androgen receptors.[4][12] As the concentration of the unlabeled testosterone increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. This dose-dependent inhibition allows for the calculation of the test compound's IC50 and Ki values.

Materials and Reagents

-

Receptor Source: Recombinant human AR ligand-binding domain (AR-LBD) or cytosol prepared from androgen-sensitive tissue (e.g., rat ventral prostate).[13][14]

-

Radioligand: [³H]-R1881 (Metribolone) or [³H]-Dihydrotestosterone ([³H]-DHT).

-

Competitor Ligand: Testosterone (unlabeled).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with additives to stabilize the receptor, such as glycerol and protease inhibitors.

-

Separation Medium: Hydroxylapatite (HAP) slurry or filter plates (e.g., 96-well glass fiber filters).[14]

-

Wash Buffer: Assay buffer without additives.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Instrumentation: Microplate reader (for filter-based assays) or Liquid Scintillation Counter.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of the competitor ligand (testosterone) in assay buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare the radioligand solution at a concentration close to its Kd for the AR (e.g., 1-2 nM of [³H]-R1881).

-

Prepare the AR source. If using rat prostate cytosol, it should be prepared from homogenized tissue via ultracentrifugation and protein concentration determined.[14]

-

-

Assay Plate Setup (96-well format):

-

Total Binding: Add AR preparation, radioligand, and assay buffer. These wells determine the maximum specific binding.

-

Non-Specific Binding (NSB): Add AR preparation, radioligand, and a large excess of unlabeled ligand (e.g., 1 µM R1881). This determines the amount of radioligand that binds to non-receptor components.

-

Competitor Wells: Add AR preparation, radioligand, and the corresponding serial dilution of testosterone.

-

-

Incubation:

-

Seal the plate and incubate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

HAP Method: Add chilled HAP slurry to each well. The receptor-ligand complexes adsorb to the HAP. Incubate on ice with intermittent vortexing. Centrifuge the plate, aspirate the supernatant, and wash the HAP pellets multiple times with cold wash buffer to remove the free radioligand.[14]

-

Filter Plate Method: Transfer the contents of the assay plate to a filter plate. Apply vacuum to aspirate the liquid, trapping the receptor-ligand complexes on the filter. Wash the filters multiple times with cold wash buffer.

-

-

Quantification:

-

HAP Method: Add scintillation cocktail to the HAP pellets, and measure the radioactivity in a liquid scintillation counter.

-

Filter Plate Method: Dry the filter plate, add scintillation cocktail to each well, and count using a microplate scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the measured CPM.

-

Specific Binding = Total CPM - NSB CPM

-

-

Generate Competition Curve: Plot the percentage of specific binding (relative to the total binding wells) against the logarithm of the competitor (testosterone) concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value, which is the concentration of testosterone that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the AR (must be predetermined via a saturation binding experiment).

-

-

Downstream Signaling Cascade of AR Activation

The binding of testosterone to the AR is the initiating event in a complex signaling cascade that ultimately alters gene expression. This is often referred to as the canonical or genomic pathway of AR signaling.[5]

-

Ligand Binding and Conformational Change: In the absence of a ligand, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) that keep it in an inactive state.[5] The binding of testosterone induces a significant conformational change in the AR's ligand-binding domain.

-

Dissociation and Nuclear Translocation: This conformational change causes the dissociation of HSPs and exposes a nuclear localization signal (NLS). The activated AR-ligand complex then translocates from the cytoplasm into the nucleus.[5][6]

-

Dimerization and DNA Binding: Inside the nucleus, two AR-ligand complexes form a homodimer. This dimer then binds to specific DNA sequences known as Androgen Response Elements (AREs), which are located in the promoter or enhancer regions of target genes.[5][15]

-

Recruitment of Co-regulators and Gene Transcription: The DNA-bound AR dimer recruits a host of co-activator or co-repressor proteins. This multi-protein complex interacts with the general transcription machinery to either enhance or suppress the rate of transcription of the target gene into messenger RNA (mRNA), thereby regulating protein synthesis.[6]

Conclusion

The androgenic activity of Testosterone Caproate is not a result of its direct interaction with the androgen receptor. It functions as a prodrug, requiring in vivo hydrolysis to release testosterone, the active androgen. The binding affinity of testosterone to the androgen receptor is high, with Ki and IC50 values typically in the low nanomolar range. This high-affinity interaction is the critical initiating step for the downstream signaling events that mediate its physiological effects. The competitive radioligand binding assay remains a fundamental and robust tool for quantifying this molecular interaction, providing essential data for researchers in endocrinology and drug development.

References

-

Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43–48. [Link]

-

Féau, C., & Guy, R. K. (2010). Ligand Competition Binding Assay for the Androgen Receptor. In Springer Protocols. [Link]

-

Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 14(1), 43-8. [Link]

-

Freyberger, A., Zeller, A., & Ahr, H. J. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 29(1), 43-50. [Link]

-

Eurofins. AR Human Androgen NHR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]

-

ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD. [Link]

- Dalton, J. T., et al. (1998). The selective androgen receptor modulator, S-23, shows tissue-selective anabolic activity in vivo. Journal of Steroid Biochemistry and Molecular Biology, 65(1-6), 173-181.

-

Gao, W., & Dalton, J. T. (2007). Chemistry and Structural Biology of Androgen Receptor. Chemical Reviews, 107(9), 3792–3829. [Link]

-

Pérez-Armendáriz, B., et al. (2006). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Steroids, 71(11-12), 947-54. [Link]

-

Wikipedia. (n.d.). Testosterone. Retrieved from [Link]

-

Wikipedia. (n.d.). Androgen ester. Retrieved from [Link]

-

Manchoju, S., & Fazal, O. (2012). Targeting the Androgen Receptor with Steroid Conjugates: Miniperspective. Journal of Medicinal Chemistry, 55(13), 5875–5886. [Link]

-

Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Clinical Biochemist Reviews, 37(1), 3–15. [Link]

-

Wikipedia. (n.d.). Androgen receptor. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Androgen ester - Wikipedia [en.wikipedia.org]

- 3. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen receptor - Wikipedia [en.wikipedia.org]

- 7. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Testosterone - Wikipedia [en.wikipedia.org]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Targeting the Androgen Receptor with Steroid Conjugates: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Pharmacokinetics of Testosterone Caproate in Preclinical Animal Models

Preamble: The Rationale for Esterification in Androgen Therapy

Testosterone, in its native form, possesses a fleeting biological half-life, necessitating frequent administration to maintain therapeutic concentrations.[1][2] The foundational strategy to overcome this limitation involves chemical modification through esterification at the 17-beta hydroxyl group. This process creates a prodrug, a lipophilic compound that, when administered in an oil vehicle via intramuscular or subcutaneous injection, forms a depot from which it is slowly released.[2][3] Tissue esterases then hydrolyze the ester bond, liberating free testosterone into the systemic circulation. The rate of this hydrolysis and the absorption from the depot are governed largely by the length and structure of the ester side chain.[1] Testosterone Caproate, also known as testosterone hexanoate, is an androgen and anabolic steroid featuring a six-carbon ester chain.[4] While it is less common as a standalone preparation and was historically a component of multi-ester blends like Omnadren 250, its pharmacokinetic (PK) principles are central to understanding the behavior of medium-to-long-acting androgens in preclinical research.[4] This guide provides a deep dive into the core pharmacokinetic principles, experimental methodologies, and data interpretation relevant to the study of Testosterone Caproate and similar esters in animal models.

Core Pharmacokinetic Profile: The Journey from Depot to Elimination

The pharmacokinetic journey of Testosterone Caproate can be understood through the canonical ADME framework: Absorption, Distribution, Metabolism, and Excretion.

Absorption: The Rate-Limiting Release

Following intramuscular (IM) or subcutaneous (SC) injection, Testosterone Caproate in its oily vehicle forms a localized depot within the muscle or subcutaneous tissue. The high lipophilicity of the ester governs its slow partitioning from the oil phase into the aqueous interstitial fluid. This process is the primary rate-limiting step for its duration of action. Once in the interstitial space, ubiquitous tissue esterases cleave the caproate moiety, releasing active testosterone.

The choice of animal model and administration route significantly impacts this phase. Studies in mice have compared subcutaneous injections, commercially available pellets, and silastic implants, demonstrating that all three methods can achieve sustained elevations in plasma testosterone levels, though with different release dynamics and reversibility profiles.[5][6] For instance, surgical removal of pellets or implants leads to a rapid decline in testosterone levels, whereas cessation of injections requires a longer washout period.[5][6] The vehicle itself (e.g., castor oil, sesame oil, soybean oil) can also influence release kinetics, although studies in cynomolgus monkeys with testosterone undecanoate found no significant pharmacokinetic differences between various oil vehicles.[3][7]

Distribution: Binding and Sequestration

Once hydrolyzed to testosterone and absorbed into the bloodstream, the hormone's distribution is dictated by its binding to plasma proteins. Approximately 97-99% of circulating testosterone binds to sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin.[8] The small unbound fraction is considered biologically active, capable of diffusing into tissues and binding to androgen receptors.

An important and often overlooked aspect of distribution for testosterone esters is their potential accumulation in adipose tissue.[9] Research in rats has shown that fat tissue can contain sizable quantities of testosterone esters, which can serve as a long-term reservoir of preformed androgen, slowly releasing the hormone over time even after systemic clearance of the initial depot.[9] This phenomenon contributes to the prolonged action and complicates terminal half-life calculations.

Metabolism: Bioactivation and Inactivation

The primary "metabolism" of Testosterone Caproate is its hydrolysis to testosterone. The subsequent metabolic fate of testosterone is critical to its pharmacodynamic effect. Two key bioactivation pathways exist:

-

Conversion to Dihydrotestosterone (DHT): Mediated by the enzyme 5α-reductase in target tissues like the prostate and skin. DHT is a more potent androgen receptor agonist than testosterone.

-

Conversion to Estradiol: Mediated by the enzyme aromatase, predominantly in adipose tissue, the brain, and gonads.

The primary site of testosterone inactivation is the liver, where it is converted into various inactive metabolites, such as androsterone and etiocholanolone. These metabolites are then conjugated with glucuronic acid or sulfuric acid to increase their water solubility for excretion.[8]

Diagram: Core Metabolic Pathways of Testosterone

Caption: Metabolic fate of testosterone after release from its ester prodrug.

Excretion: Clearing the Metabolites

The elimination of testosterone is primarily through its metabolites. Approximately 90% of these metabolites are excreted in the urine, with the remaining 6% eliminated through the feces.[8] Studies in non-human primates have confirmed that the vast majority of urinary metabolites are excreted as conjugates.[10] It is a critical diagnostic point that intact testosterone esters are not naturally excreted in urine; their detection in blood provides unequivocal proof of exogenous administration.[11][12][13]

Methodologies for Preclinical Pharmacokinetic Assessment

A robust preclinical PK study requires a meticulously designed protocol and highly sensitive bioanalytical methods. The goal is to accurately quantify the concentration-time profile of the analyte (testosterone) in a biological matrix.

Experimental Protocol: A Step-by-Step Workflow

Designing a trustworthy and reproducible animal study is paramount. Using castrated (orchidectomized) animal models is a standard and critical practice, as it eliminates the confounding variable of endogenous testosterone production, ensuring that measured hormone levels are a direct result of the administered ester.[14]

Step 1: Animal Model Selection and Acclimation

-

Choice of Species: Common models include rats (Sprague-Dawley, Wistar), mice (C57BL/6), and non-human primates (cynomolgus or rhesus monkeys).[5][9][14][15] The choice depends on the research question, with primates offering greater physiological similarity to humans for translational studies.[14][16]

-

Surgical Preparation: Perform bilateral orchidectomy and allow for a sufficient recovery period (e.g., >2 weeks) to ensure endogenous testosterone is depleted.[9][14]

-

Acclimation: House animals in a controlled environment (temperature, light-dark cycle) and allow them to acclimate for at least one week before the study begins.

Step 2: Formulation and Administration

-

Vehicle Preparation: Prepare Testosterone Caproate in a sterile oil vehicle (e.g., sesame oil, cottonseed oil, castor oil) at the desired concentration.

-

Dosing: Administer a single bolus injection via the intramuscular (e.g., gluteal muscle) or subcutaneous route. The dose volume should be appropriate for the animal's size.[17]

Step 3: Biological Sampling

-

Baseline Sample: Collect a pre-dose blood sample (Time 0) to confirm baseline testosterone levels are negligible.

-

Serial Sampling: Collect blood samples at predetermined time points post-administration. The sampling schedule should be designed to capture the absorption, peak, and elimination phases (e.g., 1, 4, 8, 24, 48, 72 hours, and then daily or weekly depending on the expected duration of action).

-

Sample Processing: Collect blood in appropriate tubes (e.g., K2-EDTA for plasma). Centrifuge to separate plasma, and immediately store the plasma samples at -80°C until analysis to ensure analyte stability.

Step 4: Bioanalytical Quantification

-

Method of Choice: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of testosterone in plasma.[11][12][18] This is the gold standard due to its high sensitivity and specificity.

-

Sample Preparation: Perform protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate testosterone and remove interfering matrix components.[19][20]

-

Analysis: Quantify testosterone concentrations against a standard curve prepared in the same biological matrix (e.g., charcoal-stripped rat plasma).

Step 5: Pharmacokinetic Data Analysis

-

Parameter Calculation: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Diagram: Workflow of a Preclinical Testosterone Ester PK Study

Caption: Standardized workflow for a preclinical pharmacokinetic study.

Bioanalytical Methods: The Gold Standard

The accurate measurement of testosterone is non-trivial. While immunoassays (ELISA, RIA) exist, they can suffer from cross-reactivity with other steroids, leading to inaccurate results.[18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its superior selectivity and sensitivity.[11][12][18][21] A typical LC-MS/MS workflow for testosterone involves:

-

Sample Extraction: Testosterone is extracted from the plasma matrix, often using tert-butylmethylether or a mixture of diethyl ether and ethyl acetate.[11] An internal standard (e.g., a stable isotope-labeled version of testosterone) is added prior to extraction to account for procedural losses.

-

Chromatographic Separation: The extract is injected into a liquid chromatograph. A C18 reverse-phase column is commonly used to separate testosterone from other endogenous compounds.[11]

-

Mass Spectrometric Detection: The analyte is ionized (typically via electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for testosterone and monitoring for one or more unique product ions, a highly specific process that minimizes interference.[11]

-

Derivatization (Optional): For detecting the intact ester, which can be challenging, derivatization to form oxime derivatives can significantly increase the sensitivity of the assay.[12][13]

Data Interpretation: Defining the Pharmacokinetic Profile

The output of a PK study is a set of parameters that quantitatively describe the drug's behavior. As direct data for Testosterone Caproate is sparse in publicly available literature, the parameters for Testosterone Enanthate (a 7-carbon ester) and Cypionate (an 8-carbon ester) in various models serve as excellent proxies.

| Parameter | Description | Typical Observation for Medium/Long-Chain Esters |

| Tmax | Time to reach maximum plasma concentration. | Delayed, typically occurring several days post-injection, reflecting slow absorption from the depot.[1][2] |

| Cmax | Maximum observed plasma concentration. | Often reaches supraphysiological levels shortly after administration before declining.[3][14][16] |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | Prolonged, ranging from several days to weeks, depending on the ester and animal model.[1][16][22] |

| AUC | Area Under the concentration-time Curve. | Represents the total drug exposure over time. A key metric for comparing bioavailability between formulations. |

| MRT | Mean Residence Time. | The average time a molecule resides in the body. For depot injections, MRT reflects both absorption and elimination processes.[23] |

Table 1: Comparative Pharmacokinetic Data for Testosterone Esters in Animal Models

| Animal Model | Ester | Route | Dose | Tmax | Cmax (nmol/L) | Key Findings & Reference |

| Cynomolgus Monkey (Orchidectomized) | Enanthate | IM | 10 mg/kg | ~1-5 days | 100-177 | Caused highly supraphysiological levels followed by a rapid decline, reaching lower normal limits after 31 days.[14] |

| Cynomolgus Monkey (Orchidectomized) | Undecanoate | IM | 10 mg/kg | ~1 day | 58 | Maintained moderately supraphysiological levels for 45 days and normal levels for another 56 days, showing a more favorable profile than enanthate.[14] |

| Bonnet Monkey | Buciclate | IM | - | 13 days | - | Showed a significantly longer half-life compared to testosterone and other esters, maintaining high concentrations.[16] |

| Rat | Various (Formate to Valerate) | IM | - | - | - | A direct relationship was observed between the ester's distribution coefficient (lipophilicity) and its biological half-life.[22][24] |

| Mouse (Female) | Enanthate | SC Injection | 0.45 mg (2x/wk) | - | - | Subcutaneous injections, pellets, and silastic implants all provided sustained testosterone elevation over 6 weeks with similar total exposure (AUC).[5][6] |

| Mouse (Male) | Propionate (Short-acting) | SC Injection | 0.2 mg/kg | - | - | Elevated serum testosterone to 122 ng/dL with less suppression of LH compared to long-acting pellets.[15] |

| Mouse (Male) | Pellets (Long-acting) | SC Implant | 150 mg | - | - | Elevated serum testosterone to 285 ng/dL but caused near-complete suppression of LH.[15] |

Note: Data is synthesized from multiple sources and Cmax values were converted to nmol/L where necessary for comparison (Testosterone MW ≈ 288.4 g/mol ).

Conclusion and Field-Proven Insights

The study of Testosterone Caproate and its analogs in animal models is fundamental to developing safer and more effective androgen therapies. The core principle remains balancing the rate of release from the depot with the rate of systemic clearance to achieve stable, physiological testosterone levels, avoiding the detrimental peaks and troughs associated with older preparations.[16]

Key Insights for Researchers:

-

Model Selection is Crucial: The use of an orchidectomized model is non-negotiable for accurate characterization of an exogenous testosterone ester.

-